An In-Depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is a halogenated heterocyclic compound that belongs to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its broad range of biological activities.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, plausible synthetic routes, reactivity, and potential applications of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, positioning it as a valuable building block for drug discovery and materials science.
Introduction to the Indazole Scaffold
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring.[3] The two nitrogen atoms in the pyrazole ring can exist as two principal tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and common form.[2][4] The unique electronic and structural features of the indazole nucleus have established it as a "privileged scaffold" in medicinal chemistry.[1] Numerous indazole-containing compounds have been developed as therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, analgesic, and antiviral properties.[5][6] The strategic placement of substituents, such as halogens and carboxylic acids, on the indazole core allows for fine-tuning of the molecule's physicochemical properties and biological activity, making derivatives like 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid of significant interest to researchers.
Physicochemical and Spectroscopic Properties
The properties of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid are primarily dictated by its constituent functional groups: the indazole core, a bromine atom at position 3, a fluorine atom at position 6, and a carboxylic acid at position 4.
Physical and Chemical Properties
A summary of the key physicochemical properties for 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 885522-01-0 | [7] |
| Molecular Formula | C₈H₄BrFN₂O₂ | [7] |
| Molecular Weight | 259.03 g/mol | [7] |
| Density | 2.0 ± 0.1 g/cm³ | [7] |
| Boiling Point | 491.7 ± 40.0 °C at 760 mmHg | [7] |
| Flash Point | 251.2 ± 27.3 °C | [7] |
| XLogP3 | 2.2 | [7] |
| PSA (Polar Surface Area) | 66 Ų | [7] |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the N-H proton of the indazole. The fluorine atom at position 6 will likely cause splitting of the adjacent proton signals. The carboxylic acid proton will appear as a broad singlet, typically at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine (C3) and the carbon bearing the carboxylic acid group (C4) will be significantly influenced by these substituents. The carbon-fluorine coupling will be observable for the carbon atoms in proximity to the fluorine atom.
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IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp carbonyl (C=O) stretch will be observed around 1700 cm⁻¹. N-H stretching vibrations of the indazole ring are expected in the 3200-3400 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Reactivity
Plausible Synthetic Routes
The synthesis of substituted indazoles often involves the cyclization of appropriately substituted benzene derivatives. A plausible synthetic pathway for 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can be extrapolated from established methods for similar indazoles.[10][11] A likely approach involves the reaction of a substituted 2-aminobenzonitrile with a source of the third nitrogen atom, often via diazotization followed by cyclization.
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic pathway for 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid.
Experimental Protocol (Hypothetical):
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Diazotization: 2-Amino-3-cyano-5-fluorobenzoic acid is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature.
-
Cyclization and Bromination: The resulting diazonium salt solution is then added to a solution of copper(I) bromide. The mixture is warmed to facilitate the cyclization and introduction of the bromine atom at the 3-position.
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Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the final product.
Chemical Reactivity
The reactivity of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is governed by its functional groups, offering several avenues for further chemical modification.
Caption: Key reaction sites of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid.
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Carboxylic Acid Group: The carboxylic acid at position 4 can readily undergo standard transformations such as esterification with alcohols under acidic conditions or amide bond formation with amines using coupling reagents (e.g., HATU, EDC).
-
Bromo Group: The bromine atom at the 3-position is a versatile handle for introducing further structural diversity. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds.
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Indazole N-H: The proton on the indazole nitrogen (N1) is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. The regioselectivity of this reaction (N1 vs. N2) can sometimes be controlled by the choice of reagents and reaction conditions.[5]
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Aromatic Ring: The benzene portion of the indazole ring can potentially undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new incoming group.
Potential Applications in Drug Discovery and Materials Science
The indazole scaffold is a cornerstone in the development of novel therapeutics. The specific combination of substituents in 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid makes it a promising starting material for several applications.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted indazole core that interacts with the ATP-binding site of the enzyme. The functional groups on this molecule allow for the synthesis of a library of derivatives to probe structure-activity relationships for various kinases implicated in cancer and inflammatory diseases.
-
GPCR Modulators: Indazole derivatives have been explored as antagonists for G-protein coupled receptors (GPCRs), such as the CCR4 receptor, which is involved in inflammatory and autoimmune diseases.[10]
-
Anticancer Agents: Substituted indazoles have shown potent cytotoxic activity against various cancer cell lines.[1] The 3-bromo and 4-carboxylic acid functionalities can be modified to enhance potency and selectivity.
-
Organic Electronics: The rigid, aromatic structure of the indazole core suggests potential applications in materials science, such as in the synthesis of organic light-emitting diodes (OLEDs) or organic photovoltaics, where tailored electronic properties are crucial.
Safety and Handling
While specific toxicity data for 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is a highly functionalized building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its indazole core provides a proven pharmacophore, while the bromo, fluoro, and carboxylic acid substituents offer multiple points for chemical diversification. This guide has provided a comprehensive overview of its known properties, plausible synthetic strategies, and potential applications, highlighting its value for researchers in the field. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic and material potential.
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